Product packaging for 2-[(Tert-butoxy)methyl]aniline(Cat. No.:CAS No. 158091-34-0)

2-[(Tert-butoxy)methyl]aniline

Cat. No.: B2659485
CAS No.: 158091-34-0
M. Wt: 179.263
InChI Key: IGJIETRWZSZJQU-UHFFFAOYSA-N
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Description

Overview of Strategic Research Domains Pertaining to 2-[(Tert-butoxy)methyl]aniline Architectures

Architectures based on this compound and related substituted anilines are primarily utilized as synthetic intermediates or "building blocks" in diverse research areas. cymitquimica.com Their strategic importance lies in their utility for constructing more elaborate molecules through various chemical reactions. evitachem.com

In medicinal chemistry, aniline (B41778) derivatives are crucial scaffolds for the development of new therapeutic agents. acs.org Researchers modify the core aniline structure to fine-tune the molecule's properties, aiming to enhance its interaction with biological targets. acs.org For instance, substitutions on the aniline ring are a key strategy in drug discovery to improve the potency and pharmacokinetic profiles of candidate compounds. acs.org

In materials science, these compounds can serve as precursors for dyes, pigments, and polymers. ontosight.aigoogle.com The reactivity of the amine group allows for its incorporation into larger polymer chains or for its chemical modification to create chromophores. Furthermore, substituted anilines are used in the synthesis of agrochemicals, such as pesticides and herbicides. ontosight.ai The ability to undergo reactions like substitution and coupling makes these compounds versatile for creating a wide array of complex organic molecules for industrial and research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2659485 2-[(Tert-butoxy)methyl]aniline CAS No. 158091-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIETRWZSZJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Tert Butoxy Methyl Aniline and Its Structural Analogs

C-Alkylation Strategies for Ortho-Substituted Anilines

Achieving high regioselectivity in the functionalization of aniline (B41778) derivatives is a significant challenge due to the strong ortho- and para-directing nature of the amino group in electrophilic aromatic substitution. To overcome this, several advanced strategies have been developed to selectively introduce alkyl groups at the ortho-position.

Catalytic Alkylation Reactions

Catalytic methods offer efficient and atom-economical routes to ortho-alkylated anilines. These can be broadly categorized into heterogeneous and homogeneous catalysis, each providing distinct advantages.

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. In the synthesis of ortho-tert-butylanilines, which are structural analogs of 2-[(tert-butoxy)methyl]aniline, solid acid catalysts have proven effective. A notable example involves the use of phosphotungstic acid supported on an HZSM-5 zeolite molecular sieve. renyi.hu This system catalyzes the alkylation of aniline with methyl tert-butyl ether, demonstrating high selectivity for the ortho-position. renyi.hu The shape-selectivity of the zeolite framework is believed to favor the formation of the sterically hindered ortho-product over the thermodynamically preferred para-isomer. renyi.hu

Table 1: Heterogeneous Catalysis for Ortho-tert-Butylaniline Synthesis

Catalyst Alkylating Agent Key Feature Selectivity Outcome Reference

Homogeneous catalysis provides alternative routes for the ortho-alkylation of anilines, often under milder conditions. Acid-catalyzed hydroarylation of alkenes is a prominent strategy. For instance, the reaction of para-substituted anilines with styrene (B11656) derivatives, catalyzed by strong Brønsted acids like trifluoromethanesulfonic acid (CF3SO3H), results in highly chemoselective ortho-alkylation. uni-muenchen.de Similarly, a synergistic system combining a Lewis acid, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2), with hexafluoroisopropanol (HFIP) as the solvent enables the efficient ortho-C-alkylation of various aniline derivatives with styrenes and even unactivated aliphatic alkenes. masterorganicchemistry.com Computational studies suggest a nearly concerted mechanism involving proton transfer and C-C bond formation, which accounts for the high ortho-selectivity. masterorganicchemistry.com

Table 2: Homogeneous Catalysis for Ortho-Alkylation of Anilines

Catalyst System Alkene Substrate Key Feature Yield Reference
CF3SO3H Styrene derivatives High chemoselectivity for ortho-alkylation Good to excellent uni-muenchen.de

Directed Ortho-Metalation Approaches and Functionalization

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org The method relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho-position. baranlab.org For anilines, the amino group must first be converted into a suitable DMG, as the acidic N-H proton would otherwise be preferentially abstracted. wikipedia.orgbaranlab.org

Strong DMGs for anilines include amides (e.g., pivaloyl amide) and carbamates. wikipedia.org Once the ortho-lithiated species is formed, it can be quenched with a wide variety of electrophiles to install the desired functional group. This two-step sequence of protection-metalation allows for the precise introduction of substituents that are not accessible through classical electrophilic aromatic substitution. organic-chemistry.org

Table 3: Directed Ortho-Metalation (DoM) of Aniline Derivatives

Directing Metalation Group (DMG) Organolithium Base Example Electrophiles Resulting Ortho-Substituent Reference
-NHC(O)tBu (Pivaloyl) sec-BuLi I2 -I wikipedia.org
-NHCO2R (Carbamate) n-BuLi / TMEDA (CH3)3SiCl -Si(CH3)3 acs.orgnih.gov

Ethereal Linkage Formation and Functional Group Interconversions in this compound Precursors

The synthesis of the target compound, this compound, requires the specific formation of a tert-butyl methyl ether linkage at the ortho-position of the aniline ring. This is typically achieved through a multi-step sequence involving the initial introduction of a hydroxymethyl or halomethyl group, followed by ether formation.

Strategies for Alkoxy-Methyl Introduction on Aniline Derivatives

N-Protection: The aniline starting material is first protected with a suitable DMG, such as a pivaloyl or Boc group.

Ortho-lithiation and Hydroxymethylation: The N-protected aniline undergoes DoM with an organolithium base. The resulting ortho-lithiated intermediate is then quenched with an appropriate electrophile like formaldehyde (B43269) or paraformaldehyde to install a hydroxymethyl (-CH2OH) group, yielding an N-protected 2-(hydroxymethyl)aniline derivative.

Etherification: The crucial tert-butyl ether linkage is then formed from the precursor alcohol. A classic approach like the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with a tert-butyl halide, is generally not feasible. This is because the sterically hindered tertiary halide strongly favors an E2 elimination pathway over the desired SN2 substitution. stackexchange.comchem-station.com

A more effective method for the synthesis of tert-butyl ethers is the acid-catalyzed addition of the alcohol to isobutylene (B52900). pearson.com More advanced and milder methodologies have also been developed, such as the use of 2-tert-butoxy-1-methylpyridinium triflate, which allows for the facile transfer of a tert-butyl group to an alcohol under neutral conditions, avoiding the need for gaseous isobutylene or strong acids. orgsyn.org Finally, deprotection of the nitrogen functionality reveals the target this compound.

Table 4: Synthetic Sequence for Ortho-Alkoxy-Methyl Group Introduction

Step Reaction Reagents Intermediate/Product Key Consideration
1 N-Protection Aniline, (tBuCO)2O or Boc2O N-Pivaloyl or N-Boc aniline Selection of an effective DMG.
2 Ortho-Hydroxymethylation 1. s-BuLi or n-BuLi2. Formaldehyde (HCHO) N-Protected 2-(hydroxymethyl)aniline Generation of the ortho-lithiated species.
3 Tert-Butylation H+, isobutylene OR 2-tert-butoxy-1-methylpyridinium triflate N-Protected this compound Avoidance of elimination side reactions. stackexchange.com

Protecting Group Chemistry in the Context of Aniline and Hydroxyl/Ether Functionalities

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure its inactivity during a chemical reaction that targets another part of the molecule. wikipedia.orgorganic-chemistry.org This strategy is crucial for preventing unwanted side reactions and enhancing the yield of the desired product. The selection of a suitable protecting group is governed by its ease of introduction and removal, as well as its stability under various reaction conditions. uchicago.edu In the context of this compound, both the aniline (primary amine) and the tert-butoxymethyl (ether) functionalities present distinct chemical reactivities that often necessitate protection.

The ether functionality in the tert-butoxymethyl group is generally stable under neutral and basic conditions. However, the tert-butyl group makes this ether susceptible to cleavage under acidic conditions. This inherent acid lability must be considered when choosing a protecting group for the aniline moiety, especially if the synthesis requires acidic steps where the ether might be unintentionally cleaved. This leads to the concept of "orthogonal protection," where multiple protecting groups are used that can be removed under distinct conditions without affecting each other. organic-chemistry.orguchicago.edu For instance, if the tert-butoxymethyl group needs to be preserved, one might choose a Cbz group for the aniline, which is stable to acid but can be removed via hydrogenolysis, or an Fmoc group, which is removed under basic conditions. organic-chemistry.org

Below are tables summarizing common protecting groups for aniline and hydroxyl/ether functionalities.

Table 1: Common Protecting Groups for Anilines

Protecting Group Abbreviation Structure Deprotection Conditions
tert-Butoxycarbonyl Boc -COOC(CH₃)₃ Strong acid (e.g., TFA)
Benzyloxycarbonyl Cbz -COOCH₂C₆H₅ Catalytic Hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl Fmoc -COOCH₂-Fmoc Base (e.g., Piperidine)

Table 2: Common Protecting Groups for Hydroxyls/Ethers

Protecting Group Abbreviation Structure Deprotection Conditions
Benzyl (B1604629) Bn -CH₂C₆H₅ Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org
tert-Butyldimethylsilyl TBDMS/TBS -Si(CH₃)₂(C(CH₃)₃) Fluoride ion (e.g., TBAF), Acid libretexts.org
Methoxymethyl MOM -CH₂OCH₃ Acid libretexts.org

Multi-Component Reactions and Cascade Processes Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. ebrary.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com Cascade processes, similarly, involve a sequence of intramolecular reactions that occur consecutively to build complex structures from simpler precursors.

While direct literature on MCRs incorporating this compound is specific, its close structural analog, 2-aminobenzyl alcohol, is a versatile building block in such reactions, particularly for the synthesis of N-heterocycles. researchgate.netresearchgate.net These reactions leverage the dual functionality of the molecule: the aniline nitrogen acts as a nucleophile, often initiating the sequence by forming an imine with an aldehyde, while the benzylic alcohol can participate in subsequent cyclization steps.

A prominent example is the three-component synthesis of quinazolines and related fused heterocycles. researchgate.net In a typical process, 2-aminobenzyl alcohol reacts with an aldehyde and a third component, such as a sulfoxide, in the presence of a promoter like potassium hydroxide. researchgate.net The tert-butoxymethyl group in this compound serves as a protected form of the benzyl alcohol. This protection could be strategic, allowing for certain transformations on other parts of the molecule before revealing the alcohol for a subsequent cyclization step. Alternatively, the ether itself could remain in the final product, imparting different solubility or biological properties.

Cascade reactions involving aniline derivatives are also well-documented for creating diverse heterocyclic scaffolds. For example, aniline can promote cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes with various nucleophiles to yield 2-substituted 2H-chromenes. researchgate.net The this compound scaffold is poised for similar transformations where the aniline initiates a cascade that ultimately leads to complex, polycyclic structures.

Table 3: Examples of Multi-Component Reactions with 2-Aminobenzyl Alcohol Analogs

Reaction Type Components Resulting Scaffold
Quinazoline Synthesis researchgate.net 2-Aminobenzyl alcohol, Aldehyde, Sulfoxide Quinazoline
Quinoline Synthesis 2-Aminobenzyl alcohol, N,N'-Dimethylenamine(one)s 3-Substituted Quinoline researchgate.net
Chromenoquinolinone Synthesis researchgate.net 2-Aminobenzyl alcohol, 4-Hydroxycoumarin Chromeno[4,3-b]quinolinone

Enantioselective Synthesis and Chiral Induction in this compound Derivatives

Enantioselective synthesis, or asymmetric synthesis, is the selective production of one enantiomer of a chiral molecule. This is of paramount importance in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities or physical properties. The parent molecule, this compound, is achiral. Therefore, creating chiral derivatives requires the introduction of a stereocenter through an enantioselective transformation.

One major strategy involves the catalytic asymmetric synthesis of new functional groups onto the aniline scaffold. For instance, a novel cyclizative rearrangement of anilines with vicinal diketones, catalyzed by a chiral phosphoric acid, has been developed to produce enantioenriched 2,2-disubstituted indolin-3-ones. nih.gov This type of methodology could be adapted to derivatives of this compound to construct complex chiral heterocycles. The reaction's stereoselectivity is proposed to originate from an amine-directed, enantioselective addition of the aniline's ortho-C-H bond to a ketone. nih.gov

Another approach is to synthesize chiral derivatives that can then serve as ligands or catalysts for other asymmetric reactions. Chiral aminobenzyl alcohols and related structures have been synthesized and utilized as ligands in enantioselective addition reactions. bas.bg For example, secondary aminobenzylquinolinols, which are Betti bases, have shown very high enantioselectivity (up to 98% ee) in certain catalytic applications. bas.bg A chiral derivative of this compound could potentially be synthesized and employed in a similar capacity.

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral feature already present in the substrate, reagent, or catalyst. If a chiral center were introduced into a derivative of this compound, it could direct the stereochemical outcome of subsequent reactions at other sites on the molecule. For example, a multienzymatic stereoselective cascade process has been used to synthesize enantiopure 2-methyl-3-substituted tetrahydrofurans, demonstrating the power of biocatalysis in creating chiral precursors. nih.gov Such enzymatic methods could potentially be applied to create chiral building blocks from aniline-based scaffolds.

Table 4: Examples of Enantioselective Methods for Aniline Derivatives

Reaction Type Catalyst/Method Substrate Type Enantiomeric Excess (ee)
Cyclizative Rearrangement nih.gov Chiral Phosphoric Acid Aniline + Vicinal Diketone Up to 95%
Ligand in Addition Reactions bas.bg Chiral Aminobenzylquinolinol Diethylzinc to Chalcone Up to 98%

Mechanistic Investigations of Transformations Involving 2 Tert Butoxy Methyl Aniline Frameworks

Reaction Pathways and Transition State Analysis of 2-[(Tert-butoxy)methyl]aniline Derivatives

Computational studies on other ortho-substituted anilines have shown that the transition state geometry is a delicate balance between electronic stabilization from the amino group and steric repulsion from the ortho-substituent. asianpubs.org In the case of this compound, the bulky tert-butyl group would likely lead to a more crowded transition state for reactions at the ortho position (C6), potentially raising the activation energy for substitution at this site compared to the para position.

For reactions involving the amino group itself, such as N-alkylation or N-acylation, the ortho substituent would also play a crucial role. The transition state for these reactions involves a change in the hybridization of the nitrogen atom from sp² to sp³, leading to a more crowded environment around the nitrogen. wikipedia.org The bulky ortho group would sterically hinder the approach of reagents to the nitrogen atom, thus affecting the reaction rate.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution for this compound

Position of Attack Expected Relative Rate Primary Influencing Factors
C6 (ortho) Slowest High steric hindrance from the adjacent -(CH₂)-O-tBu group.
C4 (para) Fastest Electron-donating effect of the amino group, less steric hindrance.
C5 (meta) Slow Electron-donating effect of the amino group deactivates this position.

Role of Steric and Electronic Effects on Reactivity and Selectivity in Anilines with Ortho-Alkoxymethyl Substituents

The reactivity and selectivity of anilines in various chemical transformations are governed by a combination of steric and electronic effects, a phenomenon often referred to as the "ortho effect". wikipedia.orgvedantu.com

Electronic Effects: The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles. study.com The ortho-(tert-butoxy)methyl group, being an ether, is also an ortho, para-director, though its activating effect is weaker than that of the amino group. The primary electronic influence on the aromatic ring of this compound will therefore be the powerful activation by the amino group.

Steric Effects: The tert-butoxy)methyl group at the ortho position exerts a significant steric effect. This steric hindrance can manifest in several ways:

Steric Hindrance to Protonation: A bulky group at the ortho position can physically block the lone pair of electrons on the nitrogen atom, making it more difficult for a proton to approach and form a bond. This generally results in ortho-substituted anilines being weaker bases than their para-isomers. vedantu.com

Steric Inhibition of Resonance: In some cases, a bulky ortho substituent can force the amino group out of the plane of the aromatic ring, which would reduce the resonance interaction between the nitrogen lone pair and the ring. This would decrease the electron-donating ability of the amino group and thus reduce the reactivity of the aromatic ring towards electrophiles.

Directing Electrophilic Attack: The steric bulk of the ortho group can hinder the approach of an electrophile to the adjacent C6 position, leading to a preference for substitution at the less hindered para position (C4).

Intramolecular Interactions and Their Influence on Reaction Outcomes (e.g., Hydrogen Bonding, Conformational Effects)

The structure of this compound allows for the possibility of intramolecular hydrogen bonding between the amino group and the oxygen atom of the (tert-butoxy)methyl group. Such an interaction would involve the formation of a six-membered ring, which is generally favorable. The existence and strength of this intramolecular hydrogen bond would depend on the conformation of the molecule. rsc.org

Conformational Effects: The molecule can exist in different conformations due to rotation around the C-C and C-O bonds of the ortho substituent. The conformation that allows for the formation of an intramolecular hydrogen bond would be stabilized. This conformational preference could influence the reactivity of the molecule in several ways:

Reduced Basicity: The involvement of the nitrogen lone pair in a hydrogen bond would reduce its availability for protonation, further contributing to the lower basicity of the ortho-isomer compared to the para-isomer.

Shielding of the Amino Group: The intramolecular hydrogen bond could effectively "lock" the conformation of the molecule, potentially shielding one side of the amino group from attack by reagents.

Influence on Aromatic Ring Reactivity: By stabilizing a particular conformation, the orientation of the ortho substituent with respect to the aromatic ring is fixed. This can have subtle effects on the electronic distribution within the ring and influence the regioselectivity of electrophilic attack.

Spectroscopic techniques like NMR and IR could be employed to investigate the presence and strength of such intramolecular hydrogen bonds. nih.govnih.gov

Radical-Mediated Processes and Aniline (B41778) Reactivity

Anilines can participate in radical-mediated reactions, often initiated by the abstraction of a hydrogen atom from the amino group to form an anilinyl radical. The presence of the ortho-(tert-butoxy)methyl substituent could influence radical reactivity in several ways. While specific EPR studies on radical intermediates from this compound are not available, general principles of radical chemistry can be considered. rsc.orgrsc.org

The anilinyl radical is resonance-stabilized, with the unpaired electron delocalized into the aromatic ring. The ortho substituent could influence the stability and subsequent reactions of this radical intermediate. For instance, the bulky tert-butyl group might sterically hinder dimerization or other bimolecular reactions of the radical.

Furthermore, the presence of the ether linkage in the ortho substituent introduces another potential site for radical reactions. For example, intramolecular hydrogen atom transfer from the benzylic position of the substituent to a radical center on the nitrogen or the ring could be a possible reaction pathway, leading to the formation of a new carbon-centered radical. This could then undergo further reactions, such as cyclization. Computational studies on similar systems have shown that such radical cyclizations are plausible. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetanilide
Aniline
Benzoic acid
Ethyl benzoate
Nitrobenzoic acid
p-Toluidine
o-Toluidine
m-Toluidine
p-Nitroaniline
o-Nitroaniline
m-Nitroaniline
o-Halogenoaniline
Anthranilic acid
Phenacyl bromide

Theoretical and Computational Chemistry Studies of 2 Tert Butoxy Methyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. nih.gov For a molecule like 2-[(Tert-butoxy)methyl]aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide detailed insights into its properties. bohrium.commasjaps.com

A geometry optimization calculation would find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state. The presence of the bulky (tert-butoxy)methyl group at the ortho position relative to the amine group will induce some steric strain, likely causing slight deviations from the planarity often seen in simpler aniline (B41778) derivatives. researchgate.net

Following optimization, a vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra. masjaps.commdpi.com

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are estimated values based on standard bond lengths and the analysis of similar substituted benzene (B151609) structures. Actual DFT-calculated values may vary slightly.

ParameterPredicted ValueDescription
C-N Bond Length~1.40 ÅAniline C-N bond
N-H Bond Length~1.01 ÅAmine N-H bond
C-O Bond Length~1.43 ÅEther C-O bond
C-C (aromatic)~1.39 - 1.41 ÅBenzene ring C-C bonds
C-N-H Bond Angle~112°Amine bond angle
C-O-C Bond Angle~118°Ether bond angle
C-C-N-H DihedralNon-zeroIndicates pyramidalization at N

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom's lone pair, characteristic of aniline derivatives. researchgate.net The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. researchgate.netrsc.org The presence of the electron-donating amine group and the alkyl substituent would raise the HOMO energy level compared to unsubstituted benzene, making the molecule more susceptible to electrophilic attack. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Anilines Note: These values are illustrative and based on typical DFT calculations for aniline derivatives. espublisher.comresearchgate.netresearchgate.net

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.5 to -5.0-0.5 to 0.2~5.0 - 5.7
Substituted Aniline-5.2 to -4.8-0.7 to 0.0~4.5 - 5.2
Predicted for Target -5.1 -0.3 4.8

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. uni-muenchen.delibretexts.org The map is colored to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netwolfram.com

In this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom of the amine group due to its lone pair of electrons, and also on the oxygen atom of the tert-butoxy (B1229062) group. These are the primary sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. avogadro.cc The aromatic ring itself would show a gradient of potential, influenced by the substituents.

Conformational Analysis and Rotational Barriers in this compound Analogues

The flexibility of this compound arises from rotation around several single bonds, primarily the C(aryl)-CH2 bond, the CH2-O bond, and the O-C(tert-butyl) bond. The bulky tert-butyl group imposes significant steric hindrance, which will govern the molecule's preferred conformations.

Computational studies on molecules with tert-butyl groups show that the barrier to rotation around a C-C bond involving a tert-butyl group is typically in the range of 4-6 kcal/mol. msu.edu A potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle, would reveal the lowest energy conformers and the energy barriers between them. For the title compound, the orientation of the (tert-butoxy)methyl group relative to the amine group will be a key determinant of conformational stability. Steric clash between the tert-butyl group and the amine group would likely lead to a preferred conformation where these groups are oriented away from each other.

Kinetic and Thermodynamic Parameters for Reactions Involving this compound Derivatives

Computational chemistry can be used to model chemical reactions and calculate important kinetic and thermodynamic parameters. For reactions involving derivatives of this compound, such as N-acylation or electrophilic aromatic substitution, DFT can be used to locate the transition state structures.

Table 3: Illustrative Thermodynamic Parameters for a Hypothetical Aniline Reaction Note: These values are based on an experimental and computational study of an aniline oxidative coupling reaction and serve as an example. researchgate.net

ParameterValueUnitInterpretation
ΔH* (Enthalpy of Activation)+6.826kJ/molEnergy barrier to be overcome
ΔS* (Entropy of Activation)-0.2447kJ/mol·KDegree of order in the transition state
ΔG* (Gibbs Free Energy of Activation)+79.78kJ/molIndicates a non-spontaneous activation process
ΔH (Enthalpy of Reaction)Positive-Endothermic reaction

Advanced Computational Methods for Reaction Mechanism Elucidation (e.g., Ab Initio Molecular Dynamics)

For complex reaction mechanisms that may involve solvent effects or multiple steps, more advanced computational methods are employed. Ab initio molecular dynamics (AIMD) allows for the simulation of molecular motion and chemical reactions over time, providing a dynamic picture of the reaction pathway. mdpi.com This method is particularly useful for understanding reactions in condensed phases.

Another powerful technique is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.com In these simulations, the core reactive part of the system (e.g., the aniline derivative and the reactant) is treated with a high level of quantum mechanics theory, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive molecular mechanics force field. This approach allows for the study of complex reactions in a realistic environment. For instance, QM/MM simulations have been used to elucidate the mechanism of N-tert-butoxycarbonylation of aniline, suggesting a sequential mechanism involving nucleophilic attack followed by proton transfer. mdpi.com Such methods could be applied to study reactions of this compound to understand intricate mechanistic details and the role of the solvent.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Tert Butoxy Methyl Aniline Research

Single Crystal X-ray Diffraction for Solid-State Structural Characterization of 2-[(Tert-butoxy)methyl]aniline Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. For derivatives of this compound, obtaining a high-quality single crystal would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a detailed molecular portrait.

While a specific crystal structure for the parent this compound is not publicly available, analysis of related aminobenzyl derivatives and other molecules with similar functional groups provides insight into the expected structural features. znaturforsch.com For instance, in the crystal structure of a 2-aminobenzyl derivative, the conformation of the side chain relative to the aromatic ring is a key feature. znaturforsch.com In a hypothetical crystal of a this compound derivative, SC-XRD would reveal:

Molecular Conformation: The dihedral angle between the aniline (B41778) ring and the C-CH₂-O-C(CH₃)₃ plane would be determined, revealing any twisting due to steric hindrance between the bulky tert-butoxy (B1229062) group and the amino group. Studies on analogous benzyl (B1604629) ethers show that significant twisting between aromatic systems connected by an ether linkage is common. nih.gov

Intermolecular Interactions: The primary amino group (-NH₂) is a potent hydrogen bond donor. SC-XRD would precisely map the network of intermolecular hydrogen bonds. It is expected that N-H···N or N-H···O interactions would be prominent, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.govrsc.org

Packing Arrangement: The analysis would describe how individual molecules pack together in the unit cell, often in a herringbone or layered fashion, influenced by weaker C-H···π interactions. nih.gov

A summary of typical data obtained from an SC-XRD experiment on a related molecular structure is presented below.

Table 1: Representative Crystallographic Data for a Molecular Crystal

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupDescribes the symmetry elements within the unit cell.Pna2₁
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c).a=7.20, b=9.80, c=9.99
N-H···O Hydrogen Bond Length (Å)Distance between donor and acceptor atoms in a hydrogen bond.~2.9 - 3.2
C-O-C Bond Angle (°)The angle of the ether linkage.~118 - 120
Dihedral Angle (°)The twist between the aromatic ring and a side chain.~45 - 60

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Studies

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for unequivocal assignment and deeper structural insights.

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)

For this compound, a combination of 2D NMR experiments would be used to assign every proton and carbon signal conclusively. Based on the structure and data from similar aniline derivatives, a set of predicted chemical shifts can be proposed. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom LabelGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (HMBC)
1-C(CH₃)₃~1.3 (singlet, 9H)~27.5Correlates to C-2 and C-1
2-OC(CH₃)₃-~73.0Correlates to H-1
3-CH₂-~4.5 (singlet, 2H)~68.0Correlates to C-2, C-4, C-5
4Ar-C-CH₂-~126.0Correlates to H-3, H-8
5Ar-C-NH₂-~145.0Correlates to H-3, H-6
6-9Ar-H~6.7-7.2 (multiplets, 4H)~116-130Various long-range correlations
10-NH₂~3.8 (broad singlet, 2H)--

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the aniline ring, it would show correlations between adjacent aromatic protons (e.g., H-6 coupling to H-7), helping to trace the connectivity of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to. It would definitively link the predicted ¹H signals for the -CH₂- group and the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the signal from the -CH₂- protons (H-3) to the quaternary ether carbon (C-2) and the aromatic carbons (C-4, C-5), confirming the position of the side chain on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of bonding. A NOESY spectrum would show cross-peaks between the benzylic -CH₂- protons and the aromatic proton at position 8, providing conformational information about the side chain's preferred orientation.

Advanced NMR for Mechanistic Insights and Ligand Binding

Beyond basic structure confirmation, advanced NMR techniques can probe dynamic processes. For example, variable-temperature NMR studies could be used to investigate the rotational energy barrier around the C(aryl)-CH₂ bond. If this compound were studied as a ligand binding to a biological macromolecule, techniques like Saturation Transfer Difference (STD) NMR could identify which protons of the ligand are in close contact with the receptor, mapping the binding epitope.

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Structural Confirmation and Conformational Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental formula. For this compound (C₁₁H₁₇NO), HRMS would confirm the molecular weight of 179.1310 g/mol . Furthermore, tandem mass spectrometry (MS/MS) reveals the structure through controlled fragmentation. For this ether, characteristic fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the C-C bond next to the oxygen is a common pathway for ethers. libretexts.orgwhitman.edu

Loss of the tert-butyl group: A major fragment would be observed corresponding to the loss of a tert-butyl cation ([M-57]⁺) or radical, leading to an ion at m/z 122.

Formation of the tropylium ion: Cleavage of the ether bond could lead to the formation of a benzyl cation, which may rearrange to the stable tropylium ion (m/z 91).

Table 3: Predicted HRMS Fragmentation of this compound

m/z (Predicted)FormulaDescription of Loss
179.1310[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
122.0606[C₇H₈NO]⁺Loss of tert-butyl group (-C₄H₉)
106.0657[C₇H₈N]⁺Loss of tert-butoxy radical (-OC₄H₉)
91.0548[C₇H₇]⁺Tropylium ion from cleavage and rearrangement
57.0704[C₄H₉]⁺tert-butyl cation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of analysis. IMS separates ions in the gas phase based on their size, shape, and charge. This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area. CCS is a valuable descriptor that can help distinguish between isomers and conformers. Predicted CCS values for various adducts of this compound have been calculated, providing a benchmark for experimental verification.

Spectroscopic Probes for Intermolecular Interactions in this compound Assemblies (e.g., FTIR, Raman Spectroscopy)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that are highly sensitive to the presence of specific functional groups and their chemical environment, including intermolecular interactions like hydrogen bonding.

For this compound, the primary amine group is the most significant feature.

N-H Stretching: In a dilute solution where the molecule is isolated, the FTIR spectrum would show two distinct, sharp bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine. miamioh.edu In a concentrated sample or the solid state, these bands would broaden and shift to lower wavenumbers (red-shift) due to the formation of intermolecular N-H···N hydrogen bonds. znaturforsch.com

C-O Stretching: A strong band corresponding to the C-O-C stretch of the ether linkage is expected around 1250-1050 cm⁻¹. The exact position can be sensitive to the conformation of the side chain.

Aromatic Vibrations: Characteristic bands for the ortho-disubstituted benzene (B151609) ring would appear in the fingerprint region (below 1600 cm⁻¹), including C=C stretching and C-H out-of-plane bending modes.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. Studies on liquid aniline have shown that changes in the Raman spectrum, such as the high-frequency shift of the C-N stretching vibration, can be used to probe molecular aggregation. znaturforsch.com Similar analyses on this compound could quantify the extent and nature of its self-association through hydrogen bonding and other van der Waals forces.

Table 4: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Appearance (FTIR)Notes
N-H Stretch (asymmetric)~3480Medium, sharpBroadens and shifts to lower frequency with H-bonding.
N-H Stretch (symmetric)~3390Medium, sharp
Aromatic C-H Stretch3100-3000Medium to weak-
Aliphatic C-H Stretch2980-2850StrongFrom -CH₂- and -C(CH₃)₃ groups.
N-H Bend (Scissoring)1650-1580Medium to strongCharacteristic of primary amines.
Aromatic C=C Stretch1620-1580, 1500-1450Medium to strong, sharpMultiple bands expected.
C-N Stretch (Aromatic)1335-1250Strong-
C-O-C Stretch (Ether)1250-1050StrongMay be complex.
C-H Out-of-Plane Bend~750StrongCharacteristic of ortho-disubstitution.

Applications of 2 Tert Butoxy Methyl Aniline As a Versatile Synthetic Building Block and Precursor

Precursors to N-Heterocyclic Compounds and Annulation Reactions

The aniline (B41778) moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. encyclopedia.pubsciencescholar.us The presence of the ortho-((tert-butoxy)methyl) group can influence cyclization reactions through steric and electronic effects, providing a tool for regiochemical control in annulation strategies.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. A significant approach to its synthesis involves the cyclization of 2-substituted aniline derivatives. mdpi.com Aniline analogues are frequently employed in various indole synthesis strategies, where the nitrogen atom becomes part of the resulting heterocyclic ring. For instance, methods like the cyclization of 2-alkynylaniline derivatives, often prepared via Sonogashira coupling from ortho-haloanilines, are widely used to build 2-substituted or 2,3-disubstituted indoles. mdpi.com

In a related context, the protection of the aniline nitrogen with groups like tert-butoxycarbonyl (Boc) is common in multi-step syntheses. nsf.gov While not identical to the tert-butoxy (B1229062) group on the methyl substituent, the steric and electronic properties of tert-butoxy groups play a crucial role in directing reaction pathways. For example, in the oxidative amino-hydroxylation of o-allenyl anilines to form indoles, various N-protecting groups, including the tert-butoxycarbonyl (Boc) group, have been shown to be effective, leading to the desired indole products in fair to good yields. nsf.gov The specific substituent at the ortho position of the aniline can guide the intramolecular cyclization, a key step in many named indole syntheses.

Table 1: Selected Methods for Indole Synthesis Utilizing Aniline Precursors This table is interactive. You can sort and filter the data.

Synthesis Method Aniline Precursor Type Catalyst/Reagent Key Feature
Larock Indole Synthesis 2-Alkynylaniline Palladium Catalyst Intramolecular cyclization.
Bischler-Möhlau Indole Synthesis α-Arylamino-ketone Acid Catalyst Cyclization and dehydration.
Heck Cyclization o-Allyl or o-Vinyl Anilide Palladium Catalyst Intramolecular C-C bond formation. nih.gov
Oxidative Cyclization o-Alkenyl Anilines PIFA (Phenyliodine bis(trifluoroacetate)) Metal-free oxidative C-N bond formation. organic-chemistry.org

Beyond indoles, the aniline scaffold is fundamental to the synthesis of a wide array of other fused N-heterocyclic systems. The strategic placement of substituents on the aniline ring is critical for directing the annulation process to form polycyclic structures. For example, the recyclization of (2-aminophenyl)methane derivatives under acidic conditions has been studied to produce complex tetracyclic indole systems. researchgate.net The nature of the substituent on the aniline nitrogen atom can determine the course of the reaction, leading to different fused products. researchgate.net

Furthermore, aniline derivatives are key starting materials for ring-fused benzimidazoles, which are another class of biologically important heterocycles. mdpi.com Oxidative cyclization of o-(cycloamino)anilines is a common method for creating these structures. mdpi.com The specific substitution pattern on the aniline ring dictates the structure of the resulting fused system, highlighting the versatility of aniline precursors in building diverse heterocyclic frameworks.

Development of Ligands for Catalytic Processes Utilizing 2-[(Tert-butoxy)methyl]aniline Motifs

The development of novel ligands is a central theme in transition-metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. nih.gov The structural features of this compound—specifically the combination of a coordinating amine group and a bulky tert-butyl moiety—are desirable in ligand design for various catalytic applications.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net The efficacy of this approach relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. nih.gov

Aniline derivatives featuring bulky groups, such as N-(tert-butyl)-N-methylanilines, have been explored as effective chiral ligands. These molecules can exhibit axial chirality around the C(aryl)-N(amine) bond. researchgate.net The rotational barrier around this chiral axis can be influenced by substituents on the aryl ring. researchgate.net Enantiomerically pure forms of these aniline-based ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities (up to 95% ee). researchgate.net The bulky tert-butyl group is crucial for creating a well-defined chiral pocket around the metal center, which is essential for discriminating between enantiotopic faces of the substrate.

Table 2: Application of Chiral Anilide-Type Ligands in Asymmetric Catalysis This table is interactive. You can sort and filter the data.

Reaction Catalyst System Chiral Ligand Motif Enantioselectivity (ee)
Allylic Alkylation Palladium N-(tert-butyl)-N-methylaniline Up to 95%
Allylic Alkylation Palladium Aminophosphines with C(aryl)-N axial chirality Up to 90%
C(sp²)-H Amidation Iridium(III) N-Piv-2-methyl-proline (in combination with t-butyl Cp ligand) High

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The performance of these reactions is highly dependent on the choice of ligand and base. Interestingly, simple amines bearing bulky substituents, such as tert-butylamine (B42293), have been shown to act as effective bifunctional additives in nickel-catalyzed photoredox cross-coupling reactions, serving as both a ligand and a base. nih.govuni-regensburg.de

This dual functionality simplifies reaction setups and can broaden the scope of compatible substrates. uni-regensburg.deacs.org The use of tert-butylamine facilitates efficient C-O and C-N bond-forming reactions with a wide array of nucleophiles, including anilines, phenols, and sulfonamides. nih.gov The ability of the tert-butyl aniline motif to coordinate to a metal center while providing a specific steric environment makes it a valuable component in the design of ligands for robust and versatile cross-coupling protocols.

Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of complex natural products and other intricate organic molecules often requires a convergent approach, where key fragments are prepared separately and then joined together. Functionalized anilines frequently serve as such key intermediates, providing a stable scaffold that can be elaborated through multiple synthetic steps.

For example, in a synthetic approach to the mitomycin natural products, a class of potent antitumor agents, an advanced intermediate was constructed from simpler starting materials over several steps. nih.gov The strategy involved the coupling of an aziridinyl pyrrolidine (B122466) subunit with a quinone fragment. While not directly this compound, the synthesis showcases how highly functionalized building blocks containing amine functionalities are critical for the regioselective construction of the complex molecular architecture. The substituents on these intermediates are carefully chosen to facilitate subsequent transformations, such as homologation reactions, and to control the stereochemistry of newly formed centers. nih.gov The use of protecting groups, such as the tert-butyl ester, is also a common and critical strategy in these multi-step syntheses to mask reactive sites until they are needed. nih.gov

Functional Materials Precursors Derived from this compound Units

The unique architecture of this compound, featuring a reactive amine group for polymerization and a bulky, cleavable ortho-substituent, makes it an intriguing candidate for the creation of sophisticated functional materials. The tert-butoxy group can serve multiple roles: as a protecting group that can be removed post-synthesis to reveal a reactive hydroxymethyl group, as a bulky substituent to enhance solubility and influence morphology, and as a tool to introduce porosity or specific functionalities upon its removal.

While direct experimental studies on the polymerization of this compound are not extensively documented in publicly available literature, the behavior of other ortho-substituted aniline derivatives provides a strong basis for predicting its utility in polymer synthesis. The polymerization of aniline and its derivatives, typically achieved through oxidative or electrochemical methods, leads to the formation of polyaniline (PANI), a conducting polymer with a rich history and diverse applications.

The introduction of substituents onto the aniline ring is a common strategy to modify the properties of the resulting polymers. researchgate.net Ortho-substituents, in particular, can have a profound impact on the polymerization process and the characteristics of the final material. For instance, studies on the polymerization of ortho-alkenyl-substituted anilines have demonstrated that the nature of the substituent influences the solubility, morphology, thermal stability, and photoluminescent properties of the resulting polymers. researchgate.net It was observed that increasing the content of substituted monomer units in copolymers with aniline can enhance solubility and photoluminescence. researchgate.net

In the case of this compound, the bulky tert-butoxymethyl group is expected to increase the solubility of the resulting polymer in common organic solvents, a significant advantage for processability. This is a common challenge with unsubstituted polyaniline, which is often intractable. The steric hindrance introduced by the ortho-substituent may also affect the regiochemistry of the polymerization, potentially leading to a more ordered polymer structure.

Furthermore, the tert-butoxy group is an acid-labile protecting group. wikipedia.org This characteristic opens up possibilities for post-polymerization modification. A polymer synthesized from this compound could be treated with acid to cleave the tert-butoxy group, yielding a polyaniline derivative with pendant hydroxymethyl groups. These reactive hydroxyl functionalities could then be used for further chemical modifications, such as cross-linking to improve mechanical properties or grafting other molecules to introduce new functionalities.

The table below summarizes the expected influence of the 2-[(tert-butoxy)methyl] substituent on the properties of the resulting polyaniline derivative, based on findings from related ortho-substituted anilines.

PropertyExpected Influence of 2-[(Tert-butoxy)methyl] SubstituentRationale
Solubility IncreasedThe bulky and non-polar tert-butyl group disrupts intermolecular chain packing, enhancing solubility in organic solvents.
Processability ImprovedEnhanced solubility allows for easier solution-based processing techniques like spin-coating and casting.
Morphology AlteredSteric effects of the ortho-substituent can influence the self-assembly of polymer chains, potentially leading to different nanostructures compared to unsubstituted polyaniline. nih.gov
Functionality TunableThe acid-labile nature of the tert-butoxy group allows for post-polymerization deprotection to reveal reactive hydroxymethyl groups for further functionalization. wikipedia.org

The formation of ordered structures through self-assembly is a powerful bottom-up approach to creating functional nanomaterials. Aniline oligomers and polymers are known to self-assemble into various morphologies, such as nanofibers, nanotubes, and hierarchical flower-like architectures. nih.gov This self-assembly is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. nih.gov

The presence of the 2-[(tert-butoxy)methyl] group in aniline can be expected to significantly influence its self-assembly behavior. The bulky nature of the substituent can introduce specific steric constraints that direct the packing of the molecules. Research on the self-assembly of oligo(aniline)-based amphiphiles has shown that tailored molecular structures can lead to the formation of well-defined nanostructures like helical conductive nanowires.

The tert-butoxymethyl group can play a dual role in directing self-assembly. Its size and shape can promote specific packing arrangements, while its chemical nature can be altered to trigger or modify the assembly process. For instance, the cleavage of the tert-butoxy group to reveal a polar hydroxymethyl group would drastically change the intermolecular interactions, potentially leading to a rearrangement of the self-assembled structure. This offers a route to stimuli-responsive materials where the morphology and properties can be switched by a chemical trigger (e.g., a change in pH).

The following table outlines the potential roles of the this compound unit in the formation of self-assembled systems.

FeatureRole in Self-AssemblyPotential Outcome
Bulky Substituent Steric guidanceFormation of specific, well-defined nanostructures due to controlled molecular packing.
Amphiphilic Character Direction of assembly at interfacesPotential for the formation of Langmuir-Blodgett films or self-assembled monolayers on surfaces.
Cleavable Protecting Group Stimuli-responsive behaviorTriggering or altering the self-assembled structure through chemical cleavage of the tert-butoxy group, leading to changes in material properties.
Hydrogen Bonding Capability (post-cleavage) Enhanced intermolecular interactionsThe revealed hydroxymethyl group can participate in hydrogen bonding, strengthening and potentially reorganizing the self-assembled architecture.

Q & A

Q. What are the recommended synthetic routes for 2-[(tert-butoxy)methyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkylation or protection strategies. For example:

  • Alkylation of Aniline Derivatives : Reacting 2-aminobenzyl alcohol with tert-butyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions. Solvents like THF or DMF are preferred to stabilize intermediates .
  • Protection-Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect the amine during multi-step syntheses. Boc-anhydride or Boc-Cl can be employed, followed by deprotection with trifluoroacetic acid (TFA) .

Q. How can researchers characterize this compound, and what analytical benchmarks are critical?

Methodological Answer: Standard characterization includes:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) should show tert-butoxy protons at δ 1.2–1.4 ppm and aromatic protons at δ 6.5–7.5 ppm. 13^{13}C NMR confirms the tert-butyl carbon (~28 ppm) and the methylene bridge (~70 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 207.3 (C₁₁H₁₇NO₂).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to:

  • Acidic Conditions : Rapid cleavage of the tert-butoxy group below pH 3.
  • Light/Oxidation : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .

Q. How can computational modeling optimize reaction mechanisms for tert-butoxy group introduction?

Methodological Answer: DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for alkylation. Key steps:

Nucleophilic Attack : The amine group attacks tert-butyl bromide, forming a tetrahedral intermediate.

Solvent Effects : Polar aprotic solvents (e.g., DMF) lower activation energy by stabilizing charged intermediates .

Q. What strategies resolve contradictions in reported biological activity data for tert-butoxy-substituted anilines?

Methodological Answer: Discrepancies arise from:

  • Purity Variability : Impurities >2% (e.g., residual tert-butyl alcohol) skew bioassay results. Validate purity via HPLC and LC-MS .
  • Assay Conditions : Adjust pH (6–8) to prevent decomposition during biological testing. Use PBS buffer with 0.1% BSA to stabilize the compound .

Q. How do steric effects of the tert-butoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The bulky tert-butoxy group directs electrophilic substitution to the para position. For Suzuki-Miyaura couplings:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to better steric tolerance.
  • Solvent System : Toluene/EtOH (3:1) enhances yields to >80% by reducing steric hindrance .

Q. What are the degradation pathways of this compound in environmental matrices?

Methodological Answer: In soil/water systems:

  • Hydrolytic Degradation : Dominant pathway at neutral pH, yielding 2-aminobenzyl alcohol and tert-butanol.
  • Photodegradation : UV light induces C-O bond cleavage, forming nitroso derivatives. LC-QTOF-MS identifies m/z 121.1 (degradant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.